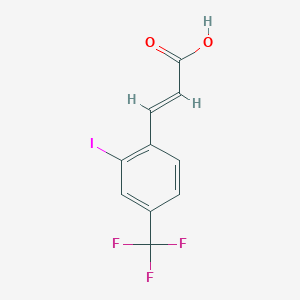![molecular formula C38H26N2O2 B13125243 1,5-Bis[([1,1'-biphenyl]-2-yl)amino]anthracene-9,10-dione CAS No. 116164-46-6](/img/structure/B13125243.png)
1,5-Bis[([1,1'-biphenyl]-2-yl)amino]anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis([1,1’-biphenyl]-2-ylamino)anthracene-9,10-dione is an organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications. This compound, in particular, has been studied for its potential use in organic electronics, photonics, and as a fluorescent probe.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis([1,1’-biphenyl]-2-ylamino)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione and [1,1’-biphenyl]-2-ylamine.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as dichloromethane or toluene, under reflux conditions.
Catalysts: A catalyst, such as palladium on carbon (Pd/C), is often used to facilitate the reaction.
Purification: The product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis([1,1’-biphenyl]-2-ylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,5-Bis([1,1’-biphenyl]-2-ylamino)anthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in bioimaging and as a marker for tracking biological processes.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices.
Mechanism of Action
The mechanism of action of 1,5-Bis([1,1’-biphenyl]-2-ylamino)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways:
Fluorescence: The compound exhibits strong fluorescence, which is utilized in various imaging and sensing applications.
Photodynamic Therapy: In photodynamic therapy, the compound generates reactive oxygen species (ROS) upon light activation, leading to cell damage and apoptosis in targeted cells.
Molecular Targets: The compound interacts with cellular components such as DNA, proteins, and membranes, affecting their function and structure.
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
9,10-Bis(phenylethynyl)anthracene: Another anthracene derivative with strong photophysical properties.
Mitoxantrone: A related anthracene derivative used in cancer therapy.
Uniqueness
1,5-Bis([1,1’-biphenyl]-2-ylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties and enhances its applicability in various scientific and industrial fields.
Properties
CAS No. |
116164-46-6 |
|---|---|
Molecular Formula |
C38H26N2O2 |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
1,5-bis(2-phenylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C38H26N2O2/c41-37-30-20-12-24-34(40-32-22-10-8-18-28(32)26-15-5-2-6-16-26)36(30)38(42)29-19-11-23-33(35(29)37)39-31-21-9-7-17-27(31)25-13-3-1-4-14-25/h1-24,39-40H |
InChI Key |
SXCLVGFSJVKIIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)NC6=CC=CC=C6C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




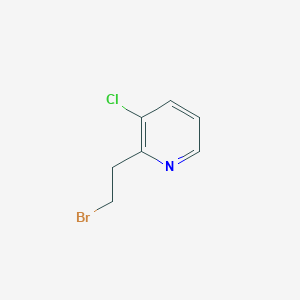
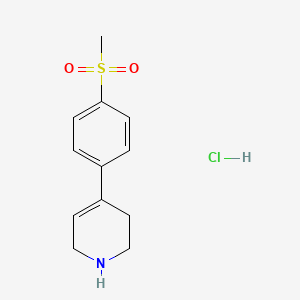
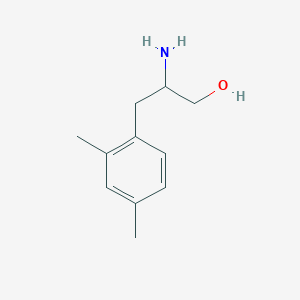
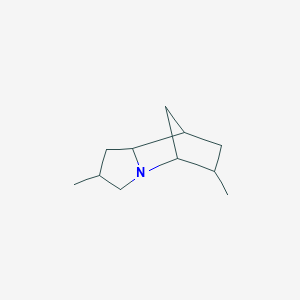

![3'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B13125220.png)
![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B13125227.png)
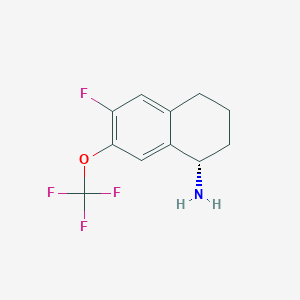
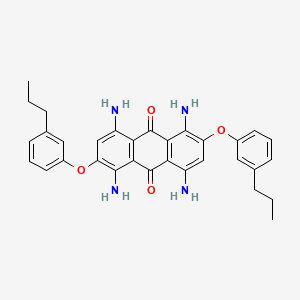
![7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B13125258.png)

